CID 137229713
Overview
Description
Polyinosinic Polycytidylic acid sodium salt, usually abbreviated as poly I:C or poly (I:C), is an immunostimulant . It is used in the form of its sodium salt to simulate viral infections . Poly I:C is known to interact with toll-like receptor 3 (TLR3), which is expressed at the endosomal membrane of B-cells, macrophages, and dendritic cells .
Molecular Structure Analysis
Poly I:C is a mismatched double-stranded RNA with one strand being a polymer of inosinic acid, the other a polymer of cytidylic acid .
Chemical Reactions Analysis
Poly I:C is structurally similar to double-stranded RNA, which is present in some viruses and is a “natural” stimulant of TLR3 . Thus, Poly I:C can be considered a synthetic analog of double-stranded RNA and is a common tool for scientific research on the immune system .
Physical and Chemical Properties Analysis
Polyinosinic Polycytidylic acid sodium salt is a lyophilized powder . It is soluble in water at a concentration of 10 mg/mL . The storage temperature is -20°C .
Scientific Research Applications
Anticancer Function
Polyinosinic-polycytidylic acid (poly I:C) has significant applications in cancer treatment. As a synthetic analog of double-stranded RNA, it activates toll-like receptor 3 (TLR3) and retinoic acid-inducible gene I (RIG-I)-like receptors, influencing both innate and adaptive immune responses against tumors. Studies indicate that poly I:C can be used as a vaccine adjuvant, enhancing immune responses and altering tumor microenvironments. Additionally, it can directly induce apoptosis in some cancer cells, making it a valuable agent in oncology research (Cheng & Xu, 2010).
Vaccine Adjuvant Use
Poly I:C serves as an effective vaccine adjuvant. Its structure, a synthetic double-stranded RNA, can activate host defense mechanisms similar to a viral infection. When combined with an antigen, it acts as a pathogen-associated molecular pattern (PAMP) adjuvant, modulating the immune response to the antigen. This property of poly I:C is utilized in both preclinical and clinical vaccine research, optimizing antigen-specific immune responses (Martins, Bavari, & Salazar, 2015).
Preparation and Evaluation of Microcapsules
Research into the preparation of polyinosinic-polycytidylic acid microcapsules has shown promising results. These microcapsules, developed using ethylcellulose as the coating material, have been optimized for factors like rotation speed and ingredient ratios. Their pharmaceutical characteristics, such as drug loading efficiency, encapsulation yield, and in vitro release rate, have been extensively evaluated, indicating potential for targeted drug delivery systems (Lv, Bao, & Hartung, 2008).
Maternal Immune Activation Models
Variability in poly I:C's molecular weight significantly impacts its immune activating potential. This aspect is particularly relevant in maternal immune activation (MIA) research. Studies with nulliparous rats demonstrate that high molecular weight poly I:C elicits a pronounced cytokine response and sickness behavior, an important consideration for experimental design in preclinical MIA models (Careaga et al., 2018).
Tumor-Specific Cell Death Induction
Poly I:C has been studied for its ability to induce apoptosis in pancreatic ductal adenocarcinoma cells. Mechanistic investigations reveal that poly I:C suppresses certain gene expressions while activating immune responses, leading to the degradation of key proteins involved in cell survival. This property has significant implications for pancreatic cancer treatment (Bhoopathi et al., 2014).
Limiting Tumor Outgrowth in Lung Cancer
In lung cancer models, poly I:C's ability to arrest lung tumor growth has been demonstrated. The compound, acting as a TLR3 ligand, significantly influences the immune environment within the lung, increasing the influx of mature dendritic cells and driving a Th1-like, Th17-like, and cytotoxic immune response. This effect is crucial for understanding poly I:C's role in pulmonary metastasis treatment (Forte et al., 2012).
Nanotechnology and Cancer Cell Apoptosis
Poly I:C-loaded liposome-silica hybrid nanoparticles have been synthesized for cancer treatment. These nanoparticles efficiently deliver poly I:C to cancer cells, inducing apoptosis through TLR3 and RIG-I like receptors activation. This nanotechnology approach represents a significant advancement in drug delivery for cancer therapy (Colapicchioni et al., 2015).
Mechanism of Action
Mode of Action
The compound mimics viral infections by structurally resembling dsRNA, a molecular pattern associated with viral infections . Upon binding to its receptors, it can activate numerous signaling pathways depending on the conditions .
Pharmacokinetics
It is known that the compound requires ionic strength to maintain its double-strand structure . To prevent denaturation, it should be reconstituted in solutions with physiological salt concentrations .
Result of Action
The activation of these pathways results in an immune response against viral pathogens, making Polyinosinic Polycytidylic Acid Sodium Salt an effective immunostimulant . It has been shown to induce fever in rats via an interleukin-1-dependent mechanism . Furthermore, it has been used as a potent adjuvant to enhance the specific antitumor immune responses against a peptide-based vaccine .
Action Environment
The action of Polyinosinic Polycytidylic Acid Sodium Salt can be influenced by environmental factors such as temperature and ionic strength. For instance, reconstitution may require heating and cooling to achieve re-annealing . Moreover, its stability in body fluids can be increased or decreased to reduce toxicity or enhance efficacy .
Safety and Hazards
Future Directions
Polyinosinic-polycytidylic acid sodium can be used as a vaccine adjuvant to enhance innate and adaptive immune responses, and to alter the tumor microenvironment . It can directly trigger cancer cells to undergo apoptosis . This suggests potential future directions in immunotherapy and cancer treatment.
Biochemical Analysis
Biochemical Properties
Polyinosinic Polycytidylic acid sodium salt is a double-stranded homopolymer composed of inosinic acid and cytidylic acid. It interacts with various enzymes, proteins, and other biomolecules. One of the primary interactions is with toll-like receptor 3 (TLR3), a pattern recognition receptor that detects viral double-stranded RNA. Upon binding to TLR3, Polyinosinic Polycytidylic acid sodium salt triggers a signaling cascade that leads to the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and the production of type I interferons and other cytokines .
Cellular Effects
Polyinosinic Polycytidylic acid sodium salt has significant effects on various cell types and cellular processes. In immune cells, it induces the production of cytokines and chemokines, enhancing the immune response. It also influences cell signaling pathways, such as the NF-κB pathway, leading to the activation of genes involved in inflammation and antiviral responses. Additionally, Polyinosinic Polycytidylic acid sodium salt can induce apoptosis in certain cell types by activating caspases and other apoptotic proteins .
Molecular Mechanism
The molecular mechanism of Polyinosinic Polycytidylic acid sodium salt involves its recognition by TLR3, which is located in the endosomal membrane. Upon binding to TLR3, the compound induces the dimerization of the receptor, leading to the recruitment of the adaptor protein TRIF (TIR-domain-containing adapter-inducing interferon-β). This interaction activates downstream signaling pathways, including the NF-κB and interferon regulatory factor (IRF) pathways, resulting in the production of pro-inflammatory cytokines and type I interferons .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Polyinosinic Polycytidylic acid sodium salt can vary over time. The compound is relatively stable when stored at -20°C and reconstituted in physiological salt solutions. Its activity may decrease over time due to degradation. Long-term exposure to Polyinosinic Polycytidylic acid sodium salt can lead to sustained activation of immune responses, which may result in chronic inflammation or immune exhaustion in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of Polyinosinic Polycytidylic acid sodium salt in animal models are dose-dependent. At low doses, it can effectively stimulate the immune response without causing significant adverse effects. At high doses, it may induce toxic effects, such as excessive inflammation, tissue damage, and systemic toxicity. Threshold effects have been observed, where a certain dosage is required to achieve a measurable immune response .
Metabolic Pathways
Polyinosinic Polycytidylic acid sodium salt is involved in various metabolic pathways related to the immune response. It interacts with enzymes and cofactors that regulate the production of cytokines and other immune mediators. The compound can also affect metabolic flux and metabolite levels by modulating the activity of key metabolic enzymes involved in glycolysis, oxidative phosphorylation, and other metabolic processes .
Transport and Distribution
Within cells and tissues, Polyinosinic Polycytidylic acid sodium salt is transported and distributed through various mechanisms. It can be taken up by endocytosis and localized to endosomes, where it interacts with TLR3. The compound may also bind to transporters or binding proteins that facilitate its movement within the cell. Its localization and accumulation can influence its activity and function .
Subcellular Localization
Polyinosinic Polycytidylic acid sodium salt is primarily localized in the endosomes, where it interacts with TLR3. This subcellular localization is crucial for its activity, as TLR3 is an endosomal receptor. The compound may also undergo post-translational modifications or interact with targeting signals that direct it to specific compartments or organelles within the cell .
Properties
InChI |
InChI=1S/C10H13N4O8P.C9H14N3O8P.Na/c15-6-4(1-21-23(18,19)20)22-10(7(6)16)14-3-13-5-8(14)11-2-12-9(5)17;10-5-1-2-12(9(15)11-5)8-7(14)6(13)4(20-8)3-19-21(16,17)18;/h2-4,6-7,10,15-16H,1H2,(H,11,12,17)(H2,18,19,20);1-2,4,6-8,13-14H,3H2,(H2,10,11,15)(H2,16,17,18);/t4-,6-,7-,10-;4-,6-,7-,8-;/m11./s1 | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GETQKWBYQAUFQM-VRQAYDGLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)O)O)O.C1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)COP(=O)(O)O)O)O.[Na] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)O)O)O.C1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O.[Na] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N7NaO16P2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
694.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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